molecular formula C14H15IN2OS B4879129 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine

2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine

Cat. No. B4879129
M. Wt: 386.25 g/mol
InChI Key: BGTYFSNUBKVCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine is a synthetic compound that has been extensively studied for its biological and pharmacological properties. It is a pyrimidine derivative that has shown promise as a potential therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and proliferation. It may also induce apoptosis by activating certain signaling pathways in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine have been studied extensively. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antiviral activities. In addition, it has been shown to modulate the immune system and affect various physiological processes in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine in lab experiments include its high purity and yield, as well as its well-established synthesis method. The compound is also stable and can be easily stored for long periods of time. However, the limitations of using this compound in lab experiments include its high cost and limited availability. In addition, the mechanism of action of the compound is not fully understood, which may limit its use in certain research applications.

Future Directions

There are many potential future directions for research on 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research could focus on exploring the compound's potential use in combination with other drugs or therapies, which could enhance its therapeutic efficacy. Finally, research could be conducted to optimize the synthesis method of the compound, which could reduce its cost and increase its availability for scientific research.

Synthesis Methods

The synthesis of 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine involves the reaction of 2-iodo-4-methylphenol with 3-mercapto propionic acid to form 2-(2-iodo-4-methylphenoxy)propionic acid. This intermediate is then reacted with thionyl chloride to form 2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine. The synthesis of this compound has been optimized to increase yield and purity, making it easier to use in scientific research applications.

Scientific Research Applications

2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine has been extensively studied for its biological and pharmacological properties. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been tested in vitro and in vivo, and its potential therapeutic applications have been explored in various disease models.

properties

IUPAC Name

2-[3-(2-iodo-4-methylphenoxy)propylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2OS/c1-11-4-5-13(12(15)10-11)18-8-3-9-19-14-16-6-2-7-17-14/h2,4-7,10H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTYFSNUBKVCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCSC2=NC=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Iodo-4-methylphenoxy)propylsulfanyl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.